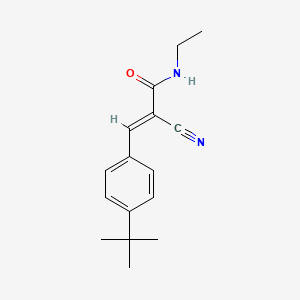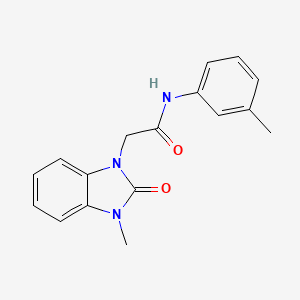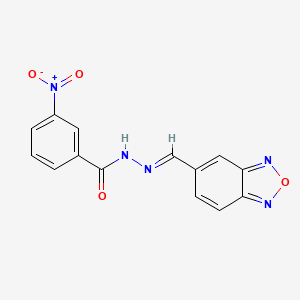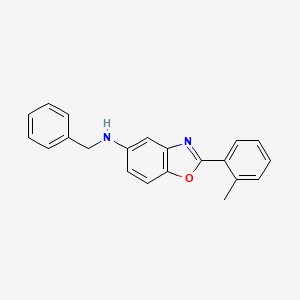
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide, also known as TBEA, is a synthetic compound that belongs to the class of acrylamides. It has been widely used in scientific research as a tool to investigate various biological processes and mechanisms.
Mécanisme D'action
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide exerts its biological effects by binding to the ATP-binding site of protein kinases and inhibiting their activity. It has been shown to be a competitive inhibitor of CDK2, with a Ki value of 0.4 μM. 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has also been shown to inhibit GSK-3 activity by binding to the substrate-binding site of the enzyme.
Biochemical and Physiological Effects:
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. It has been shown to induce G1 cell cycle arrest in cancer cells by inhibiting CDK2 activity. 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has several advantages as a tool for scientific research, including its high selectivity for certain protein kinases, its ability to inhibit kinase activity in a reversible manner, and its relatively low toxicity. However, 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide also has some limitations, including its limited solubility in aqueous solutions, its potential for off-target effects, and its relatively high cost.
Orientations Futures
There are several future directions for research on 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide, including the development of more potent and selective inhibitors of protein kinases, the identification of new protein kinase targets for 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide, and the investigation of the potential therapeutic applications of 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide in cancer and other diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide and to optimize its use as a tool for scientific research.
Méthodes De Synthèse
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide can be synthesized through a multistep process that involves the reaction of tert-butylphenol with acryloyl chloride to form 3-(4-tert-butylphenyl)acrylic acid, which is then reacted with ethylamine and cyanogen bromide to give 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide. The purity of 3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide can be improved through recrystallization and column chromatography.
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-2-cyano-N-ethylacrylamide has been widely used in scientific research as a tool to investigate the role of protein kinases in various biological processes, including cell proliferation, differentiation, and apoptosis. It has been shown to selectively inhibit the activity of certain protein kinases, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3), which are involved in the regulation of cell cycle progression and cell survival.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-2-cyano-N-ethylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-5-18-15(19)13(11-17)10-12-6-8-14(9-7-12)16(2,3)4/h6-10H,5H2,1-4H3,(H,18,19)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJLWUOSMNWUKL-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=CC1=CC=C(C=C1)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)/C(=C/C1=CC=C(C=C1)C(C)(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)
![4-fluoro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5818163.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)
![N-[4-(dimethylamino)benzyl]-4-methoxybenzenesulfonamide](/img/structure/B5818168.png)
![phenyl 3-[(3-acetylphenoxy)methyl]benzoate](/img/structure/B5818171.png)

![2-{5-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5818181.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B5818192.png)

![methyl 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5818230.png)

